molecular formula C17H26N2O3S B4538180 3-[4-(PIPERIDINE-1-SULFONYL)PHENYL]-N-(PROPAN-2-YL)PROPANAMIDE

3-[4-(PIPERIDINE-1-SULFONYL)PHENYL]-N-(PROPAN-2-YL)PROPANAMIDE

Cat. No.: B4538180
M. Wt: 338.5 g/mol
InChI Key: GYYWXIYCECREDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[4-(PIPERIDINE-1-SULFONYL)PHENYL]-N-(PROPAN-2-YL)PROPANAMIDE is a compound that features a piperidine sulfonyl group attached to a phenyl ring, which is further connected to a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(PIPERIDINE-1-SULFONYL)PHENYL]-N-(PROPAN-2-YL)PROPANAMIDE typically involves the following steps:

    Formation of the Piperidine Sulfonyl Intermediate: The piperidine ring is sulfonylated using sulfonyl chloride in the presence of a base such as triethylamine.

    Coupling with Phenyl Ring: The sulfonylated piperidine is then coupled with a phenyl ring through a nucleophilic aromatic substitution reaction.

    Amidation: The resulting intermediate is then reacted with isopropylamine to form the final propanamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[4-(PIPERIDINE-1-SULFONYL)PHENYL]-N-(PROPAN-2-YL)PROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

3-[4-(PIPERIDINE-1-SULFONYL)PHENYL]-N-(PROPAN-2-YL)PROPANAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its pharmacological effects and potential as a therapeutic agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[4-(PIPERIDINE-1-SULFONYL)PHENYL]-N-(PROPAN-2-YL)PROPANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine sulfonyl group may play a crucial role in binding to these targets, leading to modulation of biological pathways and exerting its effects.

Comparison with Similar Compounds

Similar Compounds

    Piperidine Derivatives: Compounds with similar piperidine moieties, such as piperine and piperidine-based drugs.

    Sulfonyl Phenyl Compounds: Compounds with sulfonyl groups attached to phenyl rings, such as sulfonamides.

Uniqueness

3-[4-(PIPERIDINE-1-SULFONYL)PHENYL]-N-(PROPAN-2-YL)PROPANAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and potential for diverse applications in various fields.

Properties

IUPAC Name

3-(4-piperidin-1-ylsulfonylphenyl)-N-propan-2-ylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O3S/c1-14(2)18-17(20)11-8-15-6-9-16(10-7-15)23(21,22)19-12-4-3-5-13-19/h6-7,9-10,14H,3-5,8,11-13H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYYWXIYCECREDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)CCC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[4-(PIPERIDINE-1-SULFONYL)PHENYL]-N-(PROPAN-2-YL)PROPANAMIDE
Reactant of Route 2
Reactant of Route 2
3-[4-(PIPERIDINE-1-SULFONYL)PHENYL]-N-(PROPAN-2-YL)PROPANAMIDE
Reactant of Route 3
Reactant of Route 3
3-[4-(PIPERIDINE-1-SULFONYL)PHENYL]-N-(PROPAN-2-YL)PROPANAMIDE
Reactant of Route 4
Reactant of Route 4
3-[4-(PIPERIDINE-1-SULFONYL)PHENYL]-N-(PROPAN-2-YL)PROPANAMIDE
Reactant of Route 5
Reactant of Route 5
3-[4-(PIPERIDINE-1-SULFONYL)PHENYL]-N-(PROPAN-2-YL)PROPANAMIDE
Reactant of Route 6
Reactant of Route 6
3-[4-(PIPERIDINE-1-SULFONYL)PHENYL]-N-(PROPAN-2-YL)PROPANAMIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.